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Compound of Interest

Compound Name: 2,4-Dibromobenzaldehyde

Cat. No.: B1584873

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of novel compounds synthesized from 2,4-
dibromobenzaldehyde, offering insights into their characterization and potential applications.
We present a comparative analysis with alternative compounds, supported by experimental
data, to aid in the evaluation and selection of molecules for further research and development.

Synthesis and Characterization of Novel Schiff
Bases

Schiff bases derived from 2,4-dibromobenzaldehyde are a class of compounds with
significant potential in medicinal chemistry, exhibiting a range of biological activities. Their
synthesis is typically achieved through the condensation reaction of 2,4-
dibromobenzaldehyde with various primary amines.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for a representative novel Schiff
base synthesized from 2,4-dibromobenzaldehyde and compares it with a Schiff base derived
from the alternative starting material, 4-bromobenzaldehyde.
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Compoun  Starting _ 1H NMR 13C NMR Mass
Yield (%) IR (cm™1)
d Aldehyde (5, ppm) (3, ppm) (m/z)
160.5
8.91 (s, (C=N),
1H, - 136.8, 1625
(E)-N-(2,4-  2,4- CH=N-), 134.1, (C=N),
dibromobe Dibromobe 850¢ 8.20 (d, 131.5, 1580 339, 341,
-~ 0
nzylidene)a nzaldehyd 1H), 7.85 129.8, (C=0), 343 [M]*
niline e (d, 1H), 129.2, 1020 (C-
7.60-7.20 128.7, Br)
(m, 6H) 125.4,
121.9
8.45 (s,
160.2
1H, - 1628
(E)-N-(4 CH=N-) (C=N). (C=N)
4- e 135.2, e
bromobenz 7.75 (d, 1585 260, 262
) ~ Bromobenz ~90% 132.1,
ylidene)anil 2H), 7.60 (C=0C), [M]*+
i aldehyde 129.8,
ine (d, 2H), 1070 (C-
129.1,
7.45-7.20 Br)
121.5
(m, 5H)

Experimental Protocol: Synthesis of (E)-N-(2,4-
dibromobenzylidene)aniline

e Reaction Setup: In a 100 mL round-bottom flask, dissolve 2.64 g (10 mmol) of 2,4-
dibromobenzaldehyde in 30 mL of ethanol.

¢ Addition of Amine: To this solution, add 0.93 g (10 mmol) of aniline.
» Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

o Reaction: Reflux the mixture for 4 hours. The progress of the reaction can be monitored by
Thin Layer Chromatography (TLC).
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e |solation: Upon completion, cool the reaction mixture to room temperature. The precipitated
solid is collected by filtration.

 Purification: Wash the solid product with cold ethanol to remove unreacted starting materials.
The product can be further purified by recrystallization from ethanol to yield pale yellow
crystals.

Synthesis and Characterization of Novel 4-
aminopyrrolo[2,3-d]pyrimidine Derivatives

Derivatives of 4-aminopyrrolo[2,3-d]pyrimidine are of significant interest due to their structural
similarity to purines, making them candidates for various biological activities, including
antimicrobial and anticancer effects. The synthesis involves the reaction of 4-chloro-7H-
pyrrolo[2,3-d]pyrimidine with aminobenzaldehyde derivatives, which can be prepared from the
corresponding bromobenzaldehydes.

Comparative Spectroscopic Data

The table below compares the spectral data of a novel 4-aminopyrrolo[2,3-d]pyrimidine
derivative synthesized using a 2,4-dibromobenzaldehyde precursor with a similar compound
derived from a monobrominated analogue.
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Compoun Precursor ) IH NMR 13C NMR Mass
Yield (%) IR (cm™1)
d Aldehyde (8, ppm) (5, ppm) (m/z)
153.2,
11.8 (s,
151.0,
1H, NH),
N-(2,4- 150.5,
) 9.5 (s, 1H, 3320 (N-
dibromoph 2,4- 138.0,
] NH), 8.3 (s, H), 1610 396, 398,
enyl)-7H- Dibromobe 133.5,
~75% 1H), 8.1 (d, (C=N), 400
pyrrolo[2,3- nzaldehyd 129.0,
o 1H), 7.7 (d, 1580 [M+H]*
d]pyrimidin e 123.0,
) 1H), 7.3 (d, (C=C)
-4-amine 120.0,
1H), 6.8 (d,
115.0,
1H)
103.8, 98.6
11.7 (s,
153.5,
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N-(4- 150.8,
9.3 (s, 1H, 3310 (N-
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4- NH), 8.2 (s, H), 1615
yl)-7H- 139.5, 317, 319
Bromobenz ~80% 1H), 7.8 (d, (C=N),
pyrrolo[2,3- 132.0, [M+H]*
o aldehyde 2H), 7.5 (d, 1585
d]pyrimidin 122.5,
_ 2H), 7.2 (d, (C=C)
-4-amine 118.0,
1H), 6.7 (d,
103.5, 98.7
1H)

Experimental Protocol: Synthesis of N-(2,4-
dibromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Reaction Setup: A mixture of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.54 g, 10 mmol) and 2,4-

dibromoaniline (2.51 g, 10 mmol) in 2-propanol (50 mL) is placed in a round-bottom flask.

Catalysis: A catalytic amount of concentrated hydrochloric acid (0.2 mL) is added.

Reaction: The mixture is heated at reflux for 12 hours.

Isolation: After cooling, the reaction mixture is poured into a beaker containing ice-water and

neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is

collected by filtration.
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 Purification: The crude product is washed with water and then purified by column

chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Antimicrobial Activity

Several of the novel compounds synthesized from 2,4-dibromobenzaldehyde have been

evaluated for their antimicrobial activity. The minimum inhibitory concentration (MIC) is a key

metric for comparing the efficacy of these compounds against various pathogens.

. imicrobial MIC in ugiml )

Compound S. aureus

E. coli

C. albicans

Schiff base of 2,4-
Dibromobenzaldehyde 12.5
and Sulfadiazine

25

50

Schiff base of 4-
Bromobenzaldehyde 25

and Sulfadiazine

50

>100

N-(2,4-
dibromophenyl)-7H-

phenyl) 6.25
pyrrolo[2,3-

d]pyrimidin-4-amine

125

25

N-(4-
bromophenyl)-7H-

phenyl) 12.5
pyrrolo[2,3-

d]pyrimidin-4-amine

25

50

Ciprofloxacin
(Standard)

1.56

3.12

Fluconazole
(Standard)

6.25

Visualizations
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To better illustrate the processes described, the following diagrams have been generated using
the DOT language.
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General experimental workflow for synthesis and characterization.
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Proposed mechanism of antimicrobial action.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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